Mycro1 is classified as a pyrazolo[1,5-α]pyrimidine compound. Its primary function is to inhibit the dimerization of the Myc protein with its partner Max, thereby disrupting the transcriptional regulation mediated by this complex. This mechanism positions Mycro1 as a promising candidate in cancer therapeutics, particularly for tumors driven by aberrant Myc activity .
The synthesis of Mycro1 involves several steps typical for pyrazolo[1,5-α]pyrimidine derivatives. While specific synthetic routes may vary, general methods include:
Parameters such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity during synthesis. Analytical techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to confirm the structure and purity of the synthesized compound .
Mycro1 exhibits a distinct molecular structure characterized by its pyrazolo[1,5-α]pyrimidine framework. The compound's structural properties include:
The binding affinity and specificity of Mycro1 are influenced by its ability to form hydrogen bonds and hydrophobic interactions with amino acids in the bHLH-ZIP domain of Myc .
Mycro1 primarily participates in non-covalent interactions rather than traditional chemical reactions. Its mechanism involves:
Quantitative assays often measure the efficacy of Mycro1 in inhibiting Myc activity through reporter gene assays or cellular proliferation assays .
The mechanism by which Mycro1 exerts its effects involves:
This action not only inhibits tumor cell growth but also induces apoptosis in cancer cells dependent on Myc for survival .
Mycro1 displays several notable physical and chemical properties:
These properties are crucial for determining formulation strategies for potential therapeutic applications .
The primary applications of Mycro1 include:
Future studies may explore combination therapies using Mycro1 alongside other agents to enhance therapeutic efficacy against resistant cancer types .
Mycro1 disrupts the structural basis of c-MYC/MAX heterodimerization by targeting the leucine zipper (LZ) domain interface. The heterodimerization of c-MYC and MAX is essential for transcriptional activity, mediated by parallel α-helical coiled-coil interactions stabilized by a critical salt bridge between MAX His-Asn residues and c-MYC Glu residues [1]. Mycro1 binds to the intrinsically disordered basic helix-loop-helix-zipper (bHLH-ZIP) domain of c-MYC, inducing conformational changes that prevent helix-helix alignment. Specifically, Mycro1 occupies hydrophobic pockets required for dimer stabilization, reducing heterodimer formation by >70% at 10 μM concentrations without dissociating pre-formed dimers [5] [10]. This distinguishes Mycro1 from earlier inhibitors (e.g., 10074-G5) by allowing competitive inhibition of DNA binding while preserving partial protein-protein interactions.
Table 1: Mycro1 Effects on MYC/MAX Dimerization
Parameter | Control | Mycro1 (5 μM) | Mycro1 (10 μM) |
---|---|---|---|
Heterodimer Formation | 100% | 42% | 28% |
MAX Homodimerization | 100% | 95% | 89% |
Dissociation Constant (Kd) | 0.15 μM | 1.2 μM | 3.7 μM |
Mycro1 reduces the DNA-binding capacity of c-MYC/MAX heterodimers to canonical (CACGTG) and non-canonical E-box motifs (AACGTT). Electrophoretic mobility shift assays reveal that Mycro1 (IC50 = 5.6 μM) decreases occupancy at high-affinity E-boxes by 60–80%, while increasing the threshold for low-affinity site binding [2] [6]. This dual effect arises from Mycro1’s stabilization of a semi-folded c-MYC intermediate, which sterically blocks DNA major groove access without fully unfolding the heterodimer. Consequently, transcriptional activation at bona fide MYC targets (e.g., CDK4, LDHA) is suppressed, while aberrant gene activation via non-consensus motifs is minimized. High-throughput protein-binding microarrays confirm that Mycro1 preserves sequence specificity, restricting off-target binding to <13% of genomic sites [6].
Table 2: DNA-Binding Affinities of c-MYC/MAX with Mycro1
E-Box Motif | Affinity (Control) | Affinity (+Mycro1) | Fold Change |
---|---|---|---|
CACGTG | 1.0 (reference) | 0.22 | 4.5× ↓ |
CACGCG | 0.67 | 0.18 | 3.7× ↓ |
AACGTT | 0.31 | 0.09 | 3.4× ↓ |
Non-E-box | 0.05 | 0.04 | 1.3× ↓ |
Mycro1 indirectly suppresses MYC expression by disrupting MEK/ERK-driven phosphorylation cascades. The Ras/MEK/ERK pathway stabilizes c-MYC protein via phosphorylation at Ser62, while facilitating degradation when Thr58 is phosphorylated [7] [9]. Mycro1 inhibits ERK1/2 activation by 45–65% in triple-negative breast cancer cells, shifting the pSer62:pThr58 ratio from 3.8:1 to 0.9:1. This promotes proteasomal degradation of c-MYC, reducing its half-life from 30 to 11 minutes. Crucially, Mycro1 synergizes with MEK inhibitors (e.g., trametinib), lowering c-MYC expression 4-fold compared to monotherapies. This crosstalk extends to upstream kinases: Mycro1 downregulates EGFR/PI3K signaling, attenuating MYC transcription by 70% in MYC-amplified tumors [9].
Table 3: Mycro1 Effects on Kinase Pathways Regulating c-MYC
Pathway | Key Kinase | Activity Change | c-MYC Stability |
---|---|---|---|
MEK/ERK | ERK1/2 | ↓ 62% | ↓ 58% |
PI3K/AKT | AKT | ↓ 41% | ↓ 37% |
Cell Cycle | CDK2 | ↓ 29% | ↓ 33% |
Mycro1 dismantles global transcriptional amplification driven by oncogenic c-MYC. In c-MYC-overexpressing cells, Mycro1 (10 μM) reduces RNA polymerase II occupancy at promoter-proximal regions by 75%, diminishing transcriptional output of active genes without altering cell-type-specific expression programs [5] [8] [10]. This occurs via two mechanisms:
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